

physical characteristics of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER

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Compound of Interest

Compound Name: 4-BROMO-3-METHOXYPHENOL
BENZYL ETHER

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Technical Guide: 4-BROMO-3-METHOXYPHENOL BENZYL ETHER

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methoxyphenol benzyl ether is an aromatic ether that holds potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its structure, featuring a substituted phenolic core with a benzyl ether protecting group, a bromine atom, and a methoxy group, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its physical characteristics, a detailed hypothetical protocol for its synthesis, and an exploration of the potential biological significance of structurally related compounds.

Physical and Chemical Properties

The physical and chemical properties of **4-BROMO-3-METHOXYPHENOL BENZYL ETHER** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ BrO ₂	[1]
Molecular Weight	293.16 g/mol	[1]
Physical Form	Liquid	
Boiling Point	377.8 °C at 760 mmHg	[1]
Density	1.367 g/cm ³	[1]
Flash Point	166.1 °C	[1]
Storage	Sealed in dry, room temperature conditions.	

Synthesis: Experimental Protocol

The synthesis of **4-BROMO-3-METHOXYPHENOL BENZYL ETHER** can be effectively achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide ion of 4-bromo-3-methoxyphenol attacks a benzyl halide.

Synthesis of the Precursor: 4-Bromo-3-methoxyphenol

Reaction: Bromination of 3-methoxyphenol.

Materials:

- 3-methoxyphenol
- N-Bromosuccinimide (NBS)
- Tetrahydrofuran (THF)
- Saturated sodium bicarbonate solution
- Diethyl ether
- Brine

- Anhydrous sodium sulfate

Procedure:

- Dissolve 3-methoxyphenol in tetrahydrofuran (THF) at room temperature.
- Add N-Bromosuccinimide (NBS) portion-wise to the solution.
- Stir the reaction mixture at room temperature for 12 hours.
- Quench the reaction by adding a saturated sodium bicarbonate solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution in vacuo.
- Purify the crude product by flash chromatography to yield 4-bromo-3-methoxyphenol.

Williamson Ether Synthesis of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER

Reaction: Alkylation of 4-bromo-3-methoxyphenol with benzyl bromide.

Materials:

- 4-bromo-3-methoxyphenol
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Acetone
- Deionized water
- Ethyl acetate

- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of 4-bromo-3-methoxyphenol in acetone, add potassium carbonate.
- Stir the suspension at room temperature for 15 minutes.
- Add benzyl bromide to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with deionized water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
- Purify the crude **4-BROMO-3-METHOXYPHENOL BENZYL ETHER** by column chromatography.

Characterization Data (Predicted)

While experimental spectra for **4-BROMO-3-METHOXYPHENOL BENZYL ETHER** are not readily available in the cited literature, the following table provides predicted and known data for the precursor to aid in characterization.

Compound	¹ H NMR (CDCl ₃ , 400 MHz) δ ppm	¹³ C NMR (CDCl ₃ , 100 MHz) δ ppm
4-Bromo-3-methoxyphenol	7.34 (d, J=8.5 Hz, 1H), 6.60 (d, J=2.9 Hz, 1H), 6.42 (dd, J=8.5, 2.9 Hz, 1H), 5.49 (s, 1H, -OH), 3.77 (s, 3H, -OCH ₃)	156.7, 156.1, 133.4, 108.5, 102.3, 100.5, 56.2

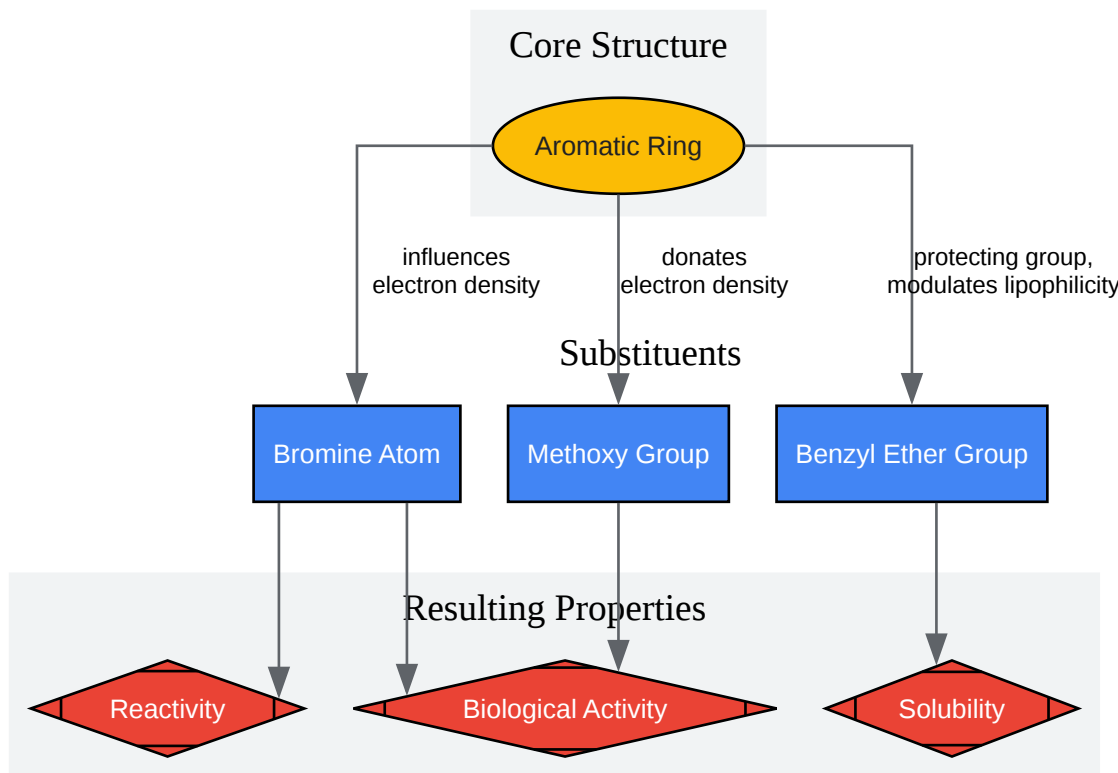
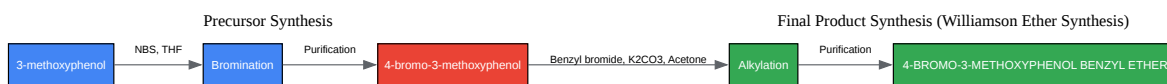
Potential Biological Significance

Direct biological studies on **4-BROMO-3-METHOXYPHENOL BENZYL ETHER** are limited in publicly available literature. However, the structural motifs present in the molecule, particularly the substituted benzyl ether, are of significant interest in medicinal chemistry.

Derivatives of benzyl ethers have been investigated for a range of biological activities. For instance, some benzyl ether derivatives have been synthesized and evaluated as potent and orally active S1P₁ receptor agonists, which have potential applications as immunosuppressive agents. Furthermore, N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines have been studied as partial agonists for the 5-HT_{2A/2C} serotonin receptors, indicating the relevance of the bromo- and methoxy-substituted benzyl moiety in neuropharmacology.[2] The benzyl ether group itself is a common protecting group for alcohols in the synthesis of complex bioactive molecules.

The presence of the bromine atom and methoxy group on the phenyl ring of **4-BROMO-3-METHOXYPHENOL BENZYL ETHER** provides opportunities for further functionalization, allowing for the generation of a library of compounds for screening in various drug discovery programs.

Visualizations



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- 2. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT_{2A/2C} partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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